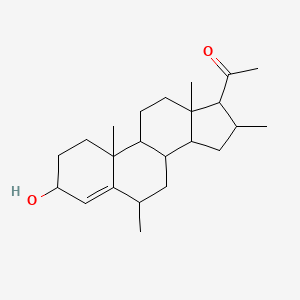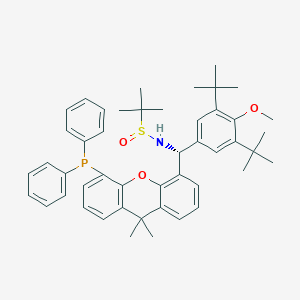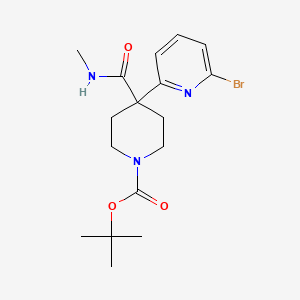
2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol: is an organic compound that belongs to the class of alcohols. It features a phenyl ring substituted with a tert-butyl group and a hydroxyl group attached to a methylpropanol chain. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol typically involves the alkylation of 4-tert-butylphenol with isobutylene in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar alkylation process, often using large-scale reactors and optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(4-(tert-Butyl)phenyl)-2-methylpropanone or 2-(4-(tert-Butyl)phenyl)-2-methylpropanoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
Chemistry: 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a model compound to study the effects of structural modifications on biological activity. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals with improved efficacy and safety profiles. Its structural features make it a promising candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl group and the hydroxyl group can influence its binding affinity and specificity, leading to various biological effects.
相似化合物的比较
2-(4-tert-Butylphenyl)ethanol: Similar structure but with an ethyl chain instead of a methylpropanol chain.
4-tert-Butylphenol: Lacks the methylpropanol chain, making it less versatile in certain reactions.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups, leading to different reactivity and applications.
Uniqueness: 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol stands out due to its unique combination of a phenyl ring, a tert-butyl group, and a hydroxyl group attached to a methylpropanol chain. This combination imparts specific chemical and physical properties that make it valuable in various applications, from chemical synthesis to industrial production.
属性
分子式 |
C14H22O |
|---|---|
分子量 |
206.32 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C14H22O/c1-13(2,3)11-6-8-12(9-7-11)14(4,5)10-15/h6-9,15H,10H2,1-5H3 |
InChI 键 |
ICAAADAQEAHORO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(T-4)-[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298874.png)
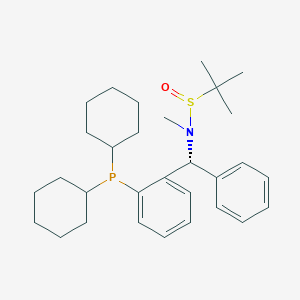


![Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl](/img/structure/B12298899.png)
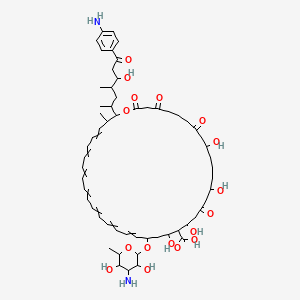
![Sodium [1,1'-biphenyl]-4-sulfinate](/img/structure/B12298904.png)
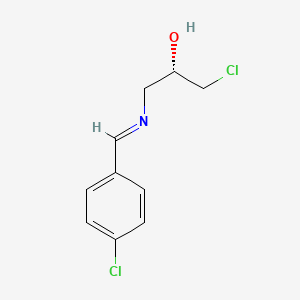

![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12298911.png)
